Tris phosphate dibasic

Catalog No.
S1481711
CAS No.
108321-11-5
M.F
C8H25N2O10P
M. Wt
340.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris phosphate dibasic

CAS Number

108321-11-5

Product Name

Tris phosphate dibasic

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;phosphoric acid

Molecular Formula

C8H25N2O10P

Molecular Weight

340.27 g/mol

InChI

InChI=1S/2C4H11NO3.H3O4P/c2*5-4(1-6,2-7)3-8;1-5(2,3)4/h2*6-8H,1-3,5H2;(H3,1,2,3,4)

InChI Key

MYASHAYBKIUKNJ-UHFFFAOYSA-N

SMILES

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.OP(=O)(O)O

Canonical SMILES

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.OP(=O)(O)O

Tris phosphate dibasic is a chemical compound with the molecular formula C6H15O4P\text{C}_6\text{H}_{15}\text{O}_4\text{P} and a CAS number of 108321-11-5. It is primarily used in biochemical applications, particularly in column chromatography and gel electrophoresis. This compound is characterized by its ability to act as a buffering agent, maintaining pH levels in various biological and chemical processes. Its structure comprises three phosphate groups attached to a central carbon framework, which contributes to its unique properties as a buffer.

, particularly those involving proton transfer due to its phosphate groups. It can undergo hydrolysis, where water molecules interact with the phosphate groups, potentially releasing protons and altering pH levels. Additionally, it can react with acids and bases, functioning as a buffer to stabilize pH in biological systems.

  • Hydrolysis Reaction:
    Tris phosphate dibasic+H2OProducts\text{Tris phosphate dibasic}+\text{H}_2\text{O}\rightarrow \text{Products}
  • Buffering Reaction:
    Tris phosphate dibasic+H+Tris phosphate dibasic protonated \text{Tris phosphate dibasic}+\text{H}^+\leftrightarrow \text{Tris phosphate dibasic protonated }

These reactions are crucial in laboratory settings where maintaining a stable pH is essential for biochemical assays.

Tris phosphate dibasic exhibits significant biological activity, primarily as a buffering agent in biological systems. It helps maintain physiological pH levels, which is vital for enzyme activity and metabolic processes. The compound's ability to resist changes in pH makes it invaluable in cell culture media and various biochemical assays. Additionally, it has been shown to interact with various biomolecules, influencing their stability and activity.

The synthesis of tris phosphate dibasic can be achieved through several methods:

  • Direct Phosphorylation: This method involves the reaction of tris(2-aminoethyl)amine with phosphorus oxychloride or phosphoric acid under controlled conditions to yield tris phosphate dibasic.
  • Neutralization Reaction: Another approach includes neutralizing phosphoric acid with tris(2-aminoethyl)amine in an aqueous solution, followed by purification steps to isolate the desired compound.
  • Chemical Modification: Modifying existing phosphate compounds through esterification or other chemical transformations can also lead to the formation of tris phosphate dibasic.

Each method varies in complexity and yield, but they all aim to produce a high-purity product suitable for laboratory applications.

Tris phosphate dibasic finds diverse applications across various fields:

  • Biochemistry: Used extensively as a buffering agent in biochemical assays, cell culture media, and protein purification processes.
  • Molecular Biology: Important in gel electrophoresis and chromatography for maintaining stable pH during DNA and RNA analysis.
  • Pharmaceuticals: Utilized in drug formulation processes where pH stability is crucial for drug efficacy.
  • Environmental Science: Employed in studies involving soil chemistry and nutrient availability.

Research on the interactions of tris phosphate dibasic with other biomolecules has revealed its role in stabilizing proteins and nucleic acids. Interaction studies often focus on how this compound affects enzyme kinetics and the stability of macromolecules under varying pH conditions. Its ability to form complexes with metal ions also highlights its potential role in bioremediation processes.

Tris phosphate dibasic shares similarities with several other phosphate compounds but maintains unique characteristics due to its specific structure and buffering capacity.

Compound NameMolecular FormulaKey Characteristics
Tris(2-aminoethyl)amineC6H15N3\text{C}_6\text{H}_{15}\text{N}_3Acts as a buffer but lacks phosphate groups
Disodium hydrogen phosphateNa2HPO4\text{Na}_2\text{HPO}_4Commonly used buffer but less effective at low pH
Sodium dihydrogen phosphateNaH2PO4\text{NaH}_2\text{PO}_4More acidic than tris phosphate dibasic
Glycerol 2-phosphateC3H7O6P\text{C}_3\text{H}_7\text{O}_6\text{P}Similar buffering properties but different structure

Tris phosphate dibasic's unique combination of three phosphate groups allows it to maintain stability across a broader range of pH levels compared to these similar compounds, making it particularly useful in sensitive biological applications.

Dates

Modify: 2023-09-14

Explore Compound Types